Regioisomeric Swapping: 2,5-Dimethoxy vs. 3,4-Dimethoxybenzamide Core
The target compound is the 2,5-dimethoxybenzamide regioisomer of the known CYP51 inhibitor VFV (3,4-dimethoxybenzamide, CAS 946312‑66‑9). Regioisomeric substitution alters the spatial orientation of the methoxy oxygen lone pairs, affecting both the three‑dimensional pharmacophore and the electronic properties of the benzamide ring . In the absence of direct head‑to‑head enzyme assay data for the 2,5‑isomer, the difference in substitution pattern implies a distinct profile in target engagement [1].
| Evidence Dimension | Substitution pattern on benzamide ring |
|---|---|
| Target Compound Data | 2,5‑dimethoxy (CAS 946281‑87‑4) |
| Comparator Or Baseline | 3,4‑dimethoxy (VFV, CAS 946312‑66‑9) |
| Quantified Difference | Positional shift of two methoxy groups from 3,4‑ to 2,5‑. |
| Conditions | Structural comparison; no direct biochemical assay available for 2,5‑isomer. |
Why This Matters
The regioisomeric identity directly determines the compound's fit into enzyme active sites such as CYP51, and even minor positional changes can lead to significant selectivity differences, making it critical for researchers to select the correct isomer for target‑focused SAR studies.
- [1] VFV as a new effective CYP51 structure‑derived drug candidate for Chagas disease and visceral leishmaniasis. Northwestern Scholars, 2023. View Source
